Desethanol Dipyridamole

Overview

Description

Desethanol Dipyridamole is a derivative of Dipyridamole, a well-known phosphodiesterase inhibitor. It is primarily used as an impurity standard in the pharmaceutical industry. The compound has a molecular formula of C22H36N8O3 and a molecular weight of 460.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Desethanol Dipyridamole can be synthesized through a multi-step process involving the reaction of Dipyridamole with various reagents. The synthesis typically involves the removal of ethanol groups from Dipyridamole, followed by purification steps to isolate the desired compound. The reaction conditions often include controlled temperatures and the use of solvents like chloroform, dimethyl sulfoxide, and methanol .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Desethanol Dipyridamole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Desethanol Dipyridamole has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development and quality control of pharmaceutical products.

Mechanism of Action

Desethanol Dipyridamole exerts its effects by inhibiting phosphodiesterase enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP inhibits platelet aggregation and promotes vasodilation. The compound also blocks the uptake of adenosine by erythrocytes and vascular endothelial cells, enhancing the antiaggregating action of prostacyclin .

Comparison with Similar Compounds

Similar Compounds

Dipyridamole: The parent compound, known for its use as a coronary vasodilator and antiplatelet agent.

Adenosine: A nucleoside that plays a role in energy transfer and signal transduction.

Prostacyclin: A prostaglandin that inhibits platelet aggregation and acts as a vasodilator

Uniqueness

Desethanol Dipyridamole is unique due to its specific structural modifications, which differentiate it from Dipyridamole and other related compounds. These modifications can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and industrial applications .

Biological Activity

Desethanol dipyridamole, a derivative of dipyridamole, has garnered attention due to its biological activities, particularly in the context of cardiovascular health and platelet aggregation. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.

This compound primarily functions as an antiplatelet agent . Its mechanism involves the inhibition of platelet aggregation through several pathways:

- Adenosine Reuptake Inhibition : this compound inhibits the reuptake of adenosine, a nucleoside that plays a critical role in vascular biology. By increasing extracellular adenosine levels, it enhances vasodilation and inhibits platelet activation .

- Phosphodiesterase Inhibition : The compound exhibits mild phosphodiesterase inhibitory activity, which contributes to increased cyclic AMP levels in platelets, further promoting antiplatelet effects .

Table 1: Pharmacological Effects of this compound

Case Studies

-

Antiplatelet Effect in Whole Blood :

A study investigated the efficacy of this compound in whole blood compared to plasma. It was found that lower concentrations were required to inhibit platelet aggregation in whole blood due to the presence of erythrocytes, which enhance the drug's effectiveness. The study highlighted that adenosine deaminase could reverse this effect, indicating a complex interplay between different blood components and adenosine metabolism . -

Exercise Tolerance in Angina Patients :

A clinical trial assessed the impact of low-dose this compound infusion on exercise capacity in patients with chronic stable angina. Results demonstrated significant improvements in exercise tolerance, reduced incidence of chest pain, and less severe ST segment depression during stress tests compared to placebo. These findings suggest that this compound may protect against ischemic events by enhancing myocardial perfusion through adenosine-mediated mechanisms .

Research Findings

Recent research has focused on the formulation and stability of this compound. Studies indicate that forming inclusion complexes with agents like beta-cyclodextrin can enhance its solubility and bioavailability, potentially leading to improved therapeutic outcomes . Additionally, investigations into the crystallization kinetics of amorphous formulations have provided insights into optimizing drug delivery systems for better stability and efficacy .

Properties

IUPAC Name |

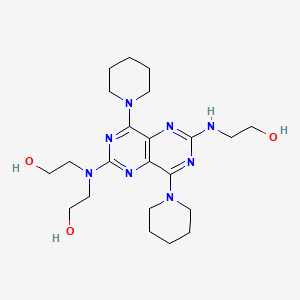

2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N8O3/c31-14-7-23-21-24-17-18(19(26-21)28-8-3-1-4-9-28)25-22(30(12-15-32)13-16-33)27-20(17)29-10-5-2-6-11-29/h31-33H,1-16H2,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCKSSCCUCOTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)NCCO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151870 | |

| Record name | Desethanol dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176886-12-6 | |

| Record name | Desethanol dipyridamole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1176886126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethanol dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESETHANOL DIPYRIDAMOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX0Y19727G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.